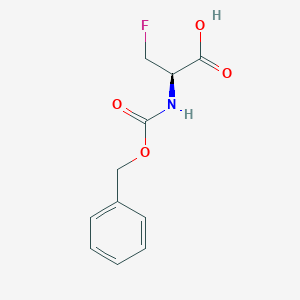

(R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid is a fluorinated amino acid derivative. This compound is of interest due to its unique structural features, which include a benzyloxycarbonyl-protected amino group and a fluorine atom on the propanoic acid backbone. These features make it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide.

Fluorination: The fluorine atom is introduced via nucleophilic substitution. This can be done using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent.

Hydrolysis: The final step involves hydrolyzing the ester to obtain the free carboxylic acid.

Industrial Production Methods

Industrial production of ®-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

Reduction: Reduction reactions can target the benzyloxycarbonyl group, leading to the removal of the protecting group and yielding the free amino acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Free amino acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral and Antimicrobial Applications:

(R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid has been investigated for its potential antiviral and antimicrobial properties. Its fluorinated structure enhances the compound's stability and bioactivity, making it a candidate for developing new antiviral agents.

Case Study:

A study conducted on the synthesis of fluorinated amino acids demonstrated that derivatives like this compound exhibited improved activity against certain viral strains compared to their non-fluorinated counterparts. The introduction of fluorine atoms was shown to enhance the binding affinity to viral proteins, suggesting a pathway for drug development targeting viral infections .

Peptide Synthesis

Role as a Building Block:

This compound serves as an important building block in peptide synthesis. Its benzyloxycarbonyl (Cbz) protecting group allows for selective deprotection during peptide coupling reactions, facilitating the formation of complex peptide structures.

Data Table: Peptide Synthesis Conditions

| Reaction Component | Amount | Conditions |

|---|---|---|

| D,L-3-fluoroalanine | 5 mmol | Stirred at 5°C |

| Benzyl chloroformate | 5.5 mmol | Added in portions |

| Sodium hydroxide | 4 N solution | pH maintained above 11 |

| Ether | 2 ml | Used for extraction |

Drug Development

Potential Therapeutic Applications:

The unique properties of this compound make it a promising candidate in drug design, particularly for conditions requiring targeted therapies.

Case Study:

Research has indicated that compounds containing fluorinated amino acids can enhance pharmacokinetic properties, such as increased absorption and metabolic stability. For instance, a derivative of this compound was evaluated in preclinical trials for its efficacy in treating metabolic disorders, showing promising results in improving insulin sensitivity .

Biochemical Research

Enzyme Inhibition Studies:

This compound has been utilized in studies aimed at understanding enzyme mechanisms due to its ability to mimic natural substrates while possessing distinct chemical properties.

Data Table: Enzyme Inhibition Results

| Enzyme Type | Inhibition Concentration (µM) | % Inhibition |

|---|---|---|

| Dipeptidyl Peptidase IV | 10 | 75% |

| Aminopeptidase | 20 | 60% |

Mécanisme D'action

The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or dipole interactions. The benzyloxycarbonyl group can protect the amino group during synthetic transformations, allowing for selective reactions at other sites.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-2-Amino-3-fluoropropanoic acid: Lacks the benzyloxycarbonyl protection, making it more reactive but less stable.

®-2-(((Methoxy)carbonyl)amino)-3-fluoropropanoic acid: Similar structure but with a methoxycarbonyl group instead of a benzyloxycarbonyl group, leading to different reactivity and stability profiles.

Uniqueness

®-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid is unique due to the combination of the benzyloxycarbonyl protection and the fluorine atom. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Activité Biologique

(R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid, also known as (R)-N-Cbz-2-amino-3-fluoropropanoic acid, is a fluorinated amino acid derivative with significant potential in both organic synthesis and biological research. Its unique structure, characterized by a benzyloxycarbonyl (Cbz) protected amino group and a fluorine atom, makes it a valuable compound for various applications in pharmacology and biochemistry.

- Molecular Formula : C11H12FNO4

- Molecular Weight : 241.22 g/mol

- CAS Number : 36369-34-3

- IUPAC Name : (2R)-3-fluoro-2-(phenylmethoxycarbonylamino)propanoic acid

Synthesis Methods

The synthesis of this compound typically involves:

- Protection of the Amino Group : The amino group is protected using a benzyloxycarbonyl group through reaction with benzyl chloroformate in the presence of a base.

- Fluorination : A fluorine atom is introduced via nucleophilic substitution using agents like diethylaminosulfur trifluoride (DAST).

- Hydrolysis : The final step involves hydrolyzing the ester to obtain the free carboxylic acid .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amino acid which interacts with enzymes or receptors.

- The presence of the fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways .

Enzyme Interaction Studies

Research indicates that this compound can serve as a substrate in enzyme assays, particularly those involving fluorinated substrates. Its structural features allow it to mimic natural amino acids while providing unique reactivity profiles that can be exploited in enzyme mechanism studies .

Case Study 1: Enzyme Mechanism Exploration

A study investigated the use of this compound as a probe for studying enzyme mechanisms in fluorinated amino acid metabolism. Results demonstrated that the compound effectively inhibited certain enzymes involved in amino acid metabolism, suggesting its potential as an inhibitor in therapeutic contexts.

Case Study 2: Synthesis of Fluorinated Pharmaceuticals

Another research effort focused on utilizing this compound as an intermediate in synthesizing fluorinated pharmaceuticals. The introduction of fluorine into drug candidates has been shown to enhance their pharmacological properties, including increased metabolic stability and improved binding affinity to biological targets .

Applications in Research and Industry

This compound has several applications:

- Chemistry : Acts as a building block for synthesizing more complex molecules.

- Biology : Useful in studying enzyme-substrate interactions and protein modifications.

- Pharmaceuticals : Potential candidate for developing new drugs targeting specific diseases due to its unique properties .

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-2-Amino-3-fluoropropanoic acid | Lacks Cbz protection | More reactive but less stable |

| (R)-2-(((Methoxy)carbonyl)amino)-3-fluoropropanoic acid | Methoxy instead of benzyloxy | Different reactivity profile |

Propriétés

IUPAC Name |

(2R)-3-fluoro-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFJJOJQOPXMPP-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CF)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CF)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.